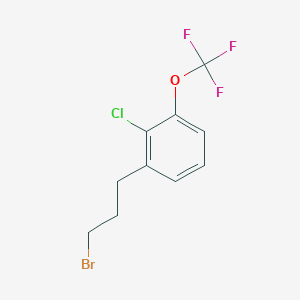

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene

Description

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromopropyl chain, a chlorine substituent, and a trifluoromethoxy group on the benzene ring. Its molecular formula is C₁₀H₁₀BrClF₃O, with a molar mass of 330.54 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromopropyl group and electron-withdrawing substituents (Cl, CF₃O), which modulate reactivity in cross-coupling or nucleophilic substitution reactions .

Synthetic routes often involve alkylation or halogenation steps. For example, describes a procedure where 3-(2-chlorophenyl)propanol undergoes bromination to yield 1-(3-bromopropyl)-2-chlorobenzene, a structurally simpler analog. The trifluoromethoxy group may be introduced via electrophilic substitution or coupling reactions, as seen in similar compounds (e.g., trifluoromethoxybenzene derivatives in ) .

Properties

Molecular Formula |

C10H9BrClF3O |

|---|---|

Molecular Weight |

317.53 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9BrClF3O/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2 |

InChI Key |

MTBHIIGYURXRQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)CCCBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally follows a multi-step approach:

- Introduction of the trifluoromethoxy group onto the benzene ring.

- Chlorination at the ortho position relative to the trifluoromethoxy group.

- Attachment of the 3-bromopropyl side chain via nucleophilic substitution or alkylation.

These steps require careful control of reagents, solvents, temperature, and catalysts to optimize yield and selectivity.

Preparation of the Trifluoromethoxybenzene Core

The trifluoromethoxy (-OCF3) substituent is introduced typically by fluorination of chlorinated anisole derivatives or phenols under specific conditions:

A known industrial method involves chlorination of benzaldehyde or anisole derivatives followed by fluoridation with anhydrous hydrogen fluoride in the presence of catalytic boron trifluoride at elevated temperatures (~150 °C) under autogenous pressure.

Alternative solvents such as tetrachloroethane or pentachloroethane have been used to replace environmentally harmful carbon tetrachloride.

The presence of ortho substituents capable of hydrogen bonding can reduce yields due to steric and electronic effects.

Selective Chlorination of the Aromatic Ring

Chlorination at the 2-position relative to the trifluoromethoxy group can be achieved by controlled electrophilic aromatic substitution using chlorine gas or other chlorinating agents under mild conditions to avoid poly-chlorination.

The use of directing groups and reaction conditions is critical to achieve regioselectivity.

Introduction of the 3-Bromopropyl Side Chain

The key step to obtain the target compound involves attaching the 3-bromopropyl moiety to the aromatic ring, typically through nucleophilic substitution or alkylation:

Starting from 2-chloro-3-(trifluoromethoxy)benzene , the 3-bromopropyl group can be introduced by reaction with 3-bromopropyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dichloromethane or acetonitrile.

Alternatively, a precursor such as 1-(3-hydroxypropyl)-2-chloro-3-(trifluoromethoxy)benzene can be converted to the bromide using hydrobromic acid (HBr) under reflux, with catalysts like sulfuric acid to improve yield.

Bromination of trifluoromethoxy-substituted anilines followed by deamination can also yield brominated trifluoromethoxybenzenes, which can then be alkylated.

Bromination Techniques for Aromatic Rings Containing Trifluoromethoxy Groups

Bromination of 2- or 4-trifluoromethoxyaniline derivatives using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI) in acidic media provides selective monobromination with high yields and minimal polybromination.

The use of brominating agents that release electrophilic bromine (Br+) in a weak acid medium is preferred to maintain selectivity and yield.

Reaction Conditions and Optimization

Purification and Characterization

Purification is typically performed by column chromatography using silica gel to separate the desired product from side products and unreacted starting materials.

Characterization techniques include:

Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR to confirm substitution patterns and trifluoromethoxy presence. The trifluoromethoxy group shows characteristic ^19F signals near δ -56 to -60 ppm.

Mass Spectrometry (MS): High-resolution MS confirms molecular weight (~335 g/mol for the compound).

Elemental Analysis: To verify halogen content (Br, Cl, F).

Chromatography (HPLC or GC-MS): To assess purity, with >95% purity recommended for research and industrial applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include organometallic compounds, strong acids, and bases. The major products formed depend on the specific reaction pathway chosen .

Scientific Research Applications

While the exact compound "1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene" has limited information available, a similar compound, "1-(3-Bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene" is documented and can provide insights into potential applications.

Potential Applications Based on Structural Similarities

Given the structural similarities, the applications of this compound can be inferred from the documented uses of 1-(3-Bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene. These applications are based on the compound's unique combination of a propyl chain, bromine and chlorine atoms, and a trifluoromethoxy group.

Scientific Research Applications

- Interaction studies The compound can be used to study its binding affinity to molecular targets like enzymes or receptors. These studies can help determine its potential role in biological systems and its effectiveness as a pharmaceutical agent. The presence of bromine and chlorine enhances its reactivity, facilitating the formation of stable complexes with biological macromolecules.

- Organic synthesis The compound's distinct chemical properties make it valuable in organic synthesis for creating more complex molecules.

- The biological activity of 1-(3-Bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene is linked to its capacity to engage with particular molecular targets within biological systems, which can impact various biochemical pathways. Because of these interactions, the chemical is helpful for pharmacological and biochemical research. The precise mechanisms of action are determined by the context of usage, including the biological assays being performed.

Structural Comparison

- Several compounds share structural similarities with 1-(3-Bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene. The uniqueness of 1-(3-Bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene lies in its combination of a propyl chain with both bromine and chlorine atoms alongside a trifluoromethoxy group, which imparts distinct chemical properties that are advantageous for specific applications in organic synthesis and biological research.

Comparable Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | 0.91 | Contains trifluoromethyl instead of trifluoromethoxy group |

| 1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene | 0.87 | Different positioning of chlorine atom |

| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | 0.84 | Lacks the propyl chain; simpler structure |

| 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | 0.87 | Variation in positional arrangement of substituents |

| 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene | 0.91 | Different arrangement but retains similar functional groups |

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to the desired chemical or biological outcomes. The exact mechanism depends on the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- The target compound combines bromopropyl mobility with dual electron-withdrawing groups (Cl and CF₃O), enhancing its utility in stepwise functionalization .

- Compared to 1-(3-bromopropyl)-2-chlorobenzene, the addition of the trifluoromethoxy group increases polarity and boiling point (estimated 272–300°C based on analogs in ) .

- The difluoromethoxy analog () exhibits lower thermal stability due to the less electronegative OCF₂H group .

Physicochemical Properties

Notes:

Biological Activity

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene is an aromatic compound characterized by a complex structure that includes a bromopropyl group, a chloro group, and a trifluoromethoxy group. Its molecular formula is with a molecular weight of approximately 317.53 g/mol . The unique combination of these functional groups imparts distinctive chemical properties and biological activities, making it a subject of interest in medicinal chemistry and materials science.

The presence of the bromopropyl group allows for potential nucleophilic substitution reactions, while the trifluoromethoxy group enhances lipophilicity and stability against metabolic degradation. The chloro group can also participate in various chemical interactions, contributing to the compound's versatility in synthetic applications.

The biological activity of this compound is linked to its ability to interact with specific molecular targets within biological systems. The mechanism by which this compound exerts its effects depends on the specific application. For instance:

- The bromopropyl group acts as a reactive site for nucleophilic substitution.

- The trifluoromethoxy and chloro groups can influence the electronic properties of the molecule, facilitating interactions with biological targets such as enzymes or receptors.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties. The unique electronic characteristics imparted by the trifluoromethoxy group may enhance binding affinity to biological targets, leading to increased efficacy in therapeutic applications.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of structurally related compounds, suggesting that modifications such as halogenation can enhance activity against gram-positive bacteria. The presence of halogen atoms like bromine and chlorine is known to improve membrane permeability and disrupt bacterial functions .

- Cytotoxic Effects : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The trifluoromethoxy group may contribute to these effects by altering cellular signaling pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene | Similar functional groups with different positioning | Potentially similar antimicrobial properties |

| 1-Bromo-3-trifluoromethylbenzene | Contains a single bromine and trifluoromethyl group | Moderate antibacterial activity |

| 1-(3-Bromopropyl)-2-nitro-3-trifluoromethoxybenzene | Contains a nitro group instead of chloro | Enhanced cytotoxicity against cancer cells |

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Utilizing a benzene derivative with suitable substituents.

- Reactions : Employing nucleophilic substitution reactions under basic conditions using potassium carbonate as a base and dimethylformamide as a solvent.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

Answer:

- Synthetic Strategy : The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, bromination of a propyl-substituted benzene precursor (e.g., 3-chloro-2-(trifluoromethoxy)benzene) using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) may introduce the bromopropyl group .

- Condition Optimization : Yield is highly dependent on solvent polarity (e.g., DCM vs. THF), temperature (40–80°C), and catalyst choice (e.g., Pd catalysts for coupling reactions). For example, using Pd(PPh₃)₄ in THF at 60°C improved yields to ~75% in analogous bromoaryl syntheses .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol is recommended for isolating the pure product.

Q. How can researchers characterize the structure and purity of this compound?

Answer:

- Spectroscopic Analysis :

- Purity Assessment : HPLC with a C18 column (ACN/water gradient) can verify purity (>95%). Contaminants like unreacted precursors or dehalogenated byproducts should be monitored .

Advanced Research Questions

Q. What mechanistic insights explain conflicting regioselectivity reports in electrophilic substitution reactions involving this compound?

Answer:

- Electrophilic Challenges : The trifluoromethoxy group is a strong electron-withdrawing meta-director, while the bromopropyl chain may exhibit steric effects. Discrepancies in substitution patterns (e.g., nitration or sulfonation) arise from competing electronic (directing effects) and steric factors .

- Resolution Strategy : Isotopic labeling (e.g., deuterated analogs) and DFT calculations can map electronic densities. For example, computational studies on analogous trifluoromethoxybenzenes show that steric hindrance from the bromopropyl chain can override electronic directing effects in certain solvents .

Q. How does this compound serve as an intermediate in pharmaceutical applications, and what are the scalability challenges?

Answer:

Q. How do solvent and temperature affect the stability of this compound during storage?

Answer:

-

Degradation Pathways : Hydrolysis of the C-Br bond in protic solvents (e.g., methanol) or under humid conditions forms 3-chloro-2-(trifluoromethoxy)propanol.

-

Stability Data :

Storage Condition Degradation (%) after 30 days 4°C (anhydrous) <2% 25°C (humid) ~15% -

Recommendations : Store under argon at –20°C in amber vials with molecular sieves.

Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

Answer:

- Possible Causes :

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) may arise from recrystallization solvents. Ethanol yields a polymorph with mp 78–80°C, while hexane produces a form melting at 82–84°C .

- Impurity Interference : Residual solvents (e.g., DCM) lower observed melting points. DSC analysis is recommended for accurate measurement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.